
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (4-ADBPC) is a heterocyclic aromatic compound that has been studied extensively due to its potential biological activity. It is a versatile compound with potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Interaction with Serotoninergic Receptors
The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” has been found to interact with serotoninergic receptors . A series of derivatives bearing various substituents on the 5-position were prepared via palladium-mediated cross-coupling reactions. Some of these new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors .
Potential in Drug Discovery
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include “4-aminochromane-4-carbonitrile”, have a wide range of interesting biological activities . Their potential in drug discovery has inspired a wide array of synthetic work .
Synthesis of Bioactive Pyran Derivatives
The compound “4-aminochromane-4-carbonitrile” has been used in the synthesis of bioactive pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Anti-Inflammatory Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-inflammatory activities . These compounds have been used in the synthesis of drugs for the treatment of inflammation .
Anti-Cancerous Activities
Both “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” and “4-aminochromane-4-carbonitrile” and their derivatives have been found to have anti-cancerous activities . They have been used in the synthesis of drugs for the treatment of various types of cancer .
Anti-Proliferative Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-proliferative activities . These compounds have been used in the synthesis of drugs that inhibit the growth of cells .
Anti-Rheumatic Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-rheumatic activities . These compounds have been used in the synthesis of drugs for the treatment of rheumatism .
Anti-Allergic Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-allergic activities . These compounds have been used in the synthesis of drugs for the treatment of allergies .
作用機序
Target of Action
The primary targets of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions.
Mode of Action
The compound interacts with its targets, the 5-HT 1A and 5-HT 7 receptors, by binding to them. This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain .
Biochemical Pathways
Given its affinity for serotonin receptors, it’s likely that it impacts theserotoninergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of 4-aminochromane-4-carbonitrile’s action are likely related to its interaction with the 5-HT 1A and 5-HT 7 receptors. By modulating the activity of these receptors, it could potentially influence serotonin signaling and thereby exert effects on mood, anxiety, and other physiological processes .
特性
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWOPPXFFTVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)
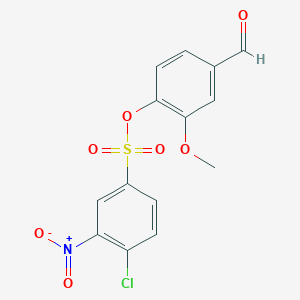
![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)
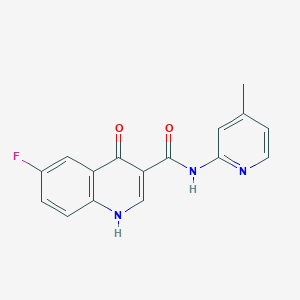
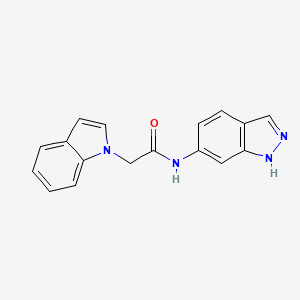
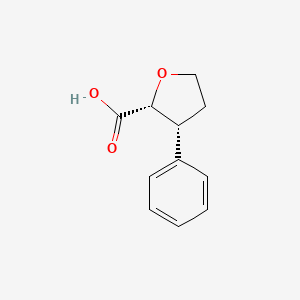

![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)
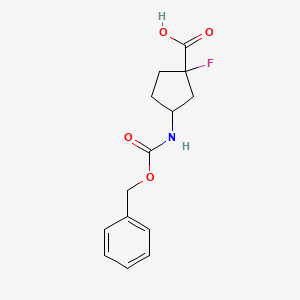
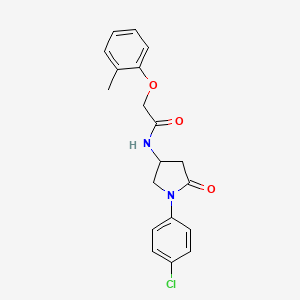
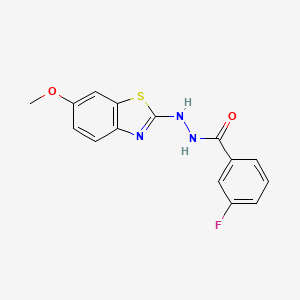
![6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2758550.png)